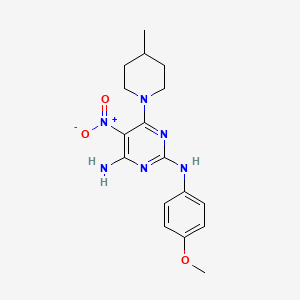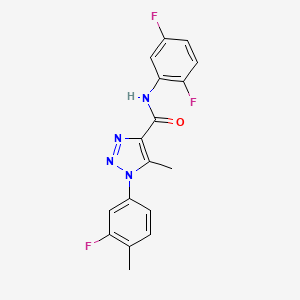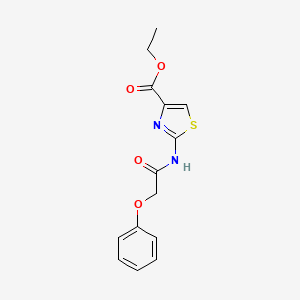![molecular formula C7H14N4S B2479255 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine CAS No. 861925-01-1](/img/structure/B2479255.png)
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine (3MBT) is an organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research. It is a thiol-containing amine that is derived from 1,2,4-triazole and 3-methylbutyl alcohol. 3MBT has been used in a variety of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
1. Structural and Chemical Properties
- The structural properties of compounds like 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine are noteworthy, particularly their ability to engage in extensive hydrogen-bonding interactions. These interactions contribute to the formation of three-dimensional network structures, as observed in related triazole compounds (Zhang et al., 2004).
2. Synthesis Methods
- Innovative synthesis methods have been explored for triazole derivatives, including 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine. One-pot reactions in aqueous media adhering to green chemistry principles demonstrate efficient and environmentally friendly synthesis routes (Beyzaei et al., 2019).
3. Biological and Pharmacological Potential
- Some 1,2,4-triazole derivatives, akin to 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine, have demonstrated potential antimicrobial and antifungal properties. This suggests their applicability in developing new antimicrobial agents (Bektaş et al., 2007).
4. Material Science and Photophysical Properties
- 1,2,4-Triazol-3-amines, including variants of the compound , are being investigated for their potential in material science, particularly in optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).
properties
IUPAC Name |
3-(3-methylbutylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-5(2)3-4-12-7-9-6(8)10-11-7/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISFSPQPLRATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)
![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2479189.png)

triazin-4-one](/img/structure/B2479193.png)
![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)